Lipophilicity Head-to-Head: Diphenylmethyl vs. Phenylthio and Methylthio 2‑Thiopyrimidines
Predicted LogP for 2-[(diphenylmethyl)sulfanyl]pyrimidine (4.52, ACD/Labs) exceeds that of its closest mono‑aryl analog, 2‑(phenylthio)pyrimidine (2.63, predicted), by 1.89 log units . The gap versus the simplest 2‑alkylthio reference, 2‑(methylthio)pyrimidine (LogP 1.20, predicted), reaches 3.32 log units [1]. These values place the diphenylmethyl compound >100‑fold more lipophilic than the methylthio baseline, a difference that alters compound partitioning, off‑target binding, and in‑vitro assay compatibility.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.52 (ACD/Labs Percepta) |
| Comparator Or Baseline | 2‑(Phenylthio)pyrimidine: LogP = 2.63; 2‑(Methylthio)pyrimidine: LogP = 1.20 (both predicted, consistent computational method) |
| Quantified Difference | ΔLogP = +1.89 vs. phenylthio; ΔLogP = +3.32 vs. methylthio |
| Conditions | In‑silico prediction (ACD/Labs Percepta v14); values represent the neutral species at pH 7.4 |
Why This Matters
A ΔLogP > 2 relative to the nearest aromatic comparator means that replacing 2-[(diphenylmethyl)sulfanyl]pyrimidine with a simpler analog will alter permeability and protein binding in cell‑based assays, making procurement of the exact compound essential for reproducible SAR campaigns.
- [1] MolBase. 2-(Methylthio)pyrimidine – Predicted LogP. CAS 823-09-6. http://qiye.molbase.cn (accessed 2025). View Source
